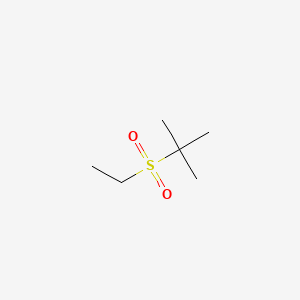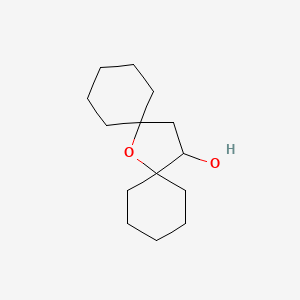![molecular formula C9H6Cl2F4O3 B14687173 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one CAS No. 34844-33-2](/img/structure/B14687173.png)
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one is a complex organic compound with a unique structure that includes multiple halogen atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one typically involves multiple steps, including halogenation and the introduction of the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: Halogen atoms in the compound can be replaced with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction could yield a more hydrogenated compound.
Scientific Research Applications
4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and furan ring play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated furan derivatives and difluoromethyl-containing molecules. Examples are:
- 4-Chloro-3-methylphenol
- 4-Chloro-3-cresol
Uniqueness
What sets 4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one apart is its unique combination of halogen atoms and the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
34844-33-2 |
|---|---|
Molecular Formula |
C9H6Cl2F4O3 |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
4-chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one |
InChI |
InChI=1S/C9H6Cl2F4O3/c10-8(12,13)7(17,9(11,14)15)4-5(16)6-2-1-3-18-6/h1-3,17H,4H2 |
InChI Key |
UGBKGKZODJQBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)




